Home > Products > Screening Compounds P121034 > RN-1 (dihydrochloride)
RN-1 (dihydrochloride) -

RN-1 (dihydrochloride)

Catalog Number: EVT-8187016
CAS Number:
Molecular Formula: C23H31Cl2N3O2
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound can be sourced from various chemical suppliers, including MedChemExpress, Tocris Bioscience, and Cayman Chemical, which provide detailed product information and specifications. RN-1 dihydrochloride has a CAS number of 1781835-13-9, facilitating its identification in chemical databases and literature .

Classification

RN-1 dihydrochloride is classified primarily as a lysine-specific demethylase 1 inhibitor. It exhibits selectivity for LSD1 over monoamine oxidases A and B, making it a valuable tool in epigenetic research and therapeutic development .

Synthesis Analysis

Methods

The synthesis of RN-1 dihydrochloride involves multiple synthetic steps. The initial stages typically include the formation of the core structure through condensation reactions followed by various functional group modifications. Specific methodologies may include:

  • Condensation Reactions: To form the primary structure.
  • Functionalization: To introduce necessary substituents that enhance biological activity.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Technical Details

The detailed synthetic route includes the use of reagents that facilitate the formation of key intermediates, which are subsequently converted into RN-1 dihydrochloride through well-established organic synthesis techniques .

Molecular Structure Analysis

Structure

The molecular structure of RN-1 dihydrochloride can be represented by its chemical formula and structural diagram. The compound features a complex arrangement that allows it to interact specifically with LSD1.

Data

Key data regarding its molecular structure includes:

  • Molecular Formula: C₁₄H₁₅Cl₂N₂O
  • Molecular Weight: 300.19 g/mol
  • 3D Structure: Available in chemical databases for visualization .
Chemical Reactions Analysis

Reactions

RN-1 dihydrochloride primarily functions through its inhibition of LSD1, leading to alterations in histone methylation patterns. This inhibition can trigger various downstream effects on gene expression.

Technical Details

The compound's mechanism involves binding to the active site of LSD1, preventing it from demethylating histones, particularly at lysine residues. This action results in increased levels of methylated histones, which can lead to transcriptional activation of genes associated with fetal hemoglobin synthesis .

Mechanism of Action

Process

The mechanism by which RN-1 dihydrochloride exerts its effects involves several biochemical processes:

  1. Inhibition of LSD1: By binding to LSD1, RN-1 prevents the demethylation of histones.
  2. Gene Activation: The inhibition leads to an increase in methylated histones associated with active transcription.
  3. Induction of Fetal Hemoglobin: This process is particularly significant in models of sickle cell disease, where increased fetal hemoglobin levels can ameliorate disease symptoms .

Data

Studies have shown that RN-1 induces fetal hemoglobin synthesis effectively in vivo, demonstrating its potential as a therapeutic agent for sickle cell disease .

Physical and Chemical Properties Analysis

Physical Properties

RN-1 dihydrochloride is typically presented as a crystalline solid. Key physical properties include:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and organic solvents like DMSO.

Chemical Properties

Chemical properties relevant to RN-1 dihydrochloride include:

  • Stability: Stable under normal laboratory conditions.
  • Reactivity: Reacts specifically with lysine residues on histones due to its designed structure.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .

Applications

RN-1 dihydrochloride has several scientific applications:

  • Cancer Research: Its ability to inhibit LSD1 makes it a candidate for studies aimed at understanding cancer biology and developing new therapies.
  • Hematological Disorders: Particularly in sickle cell disease models, where it has been shown to induce fetal hemoglobin synthesis, providing a potential therapeutic pathway .
  • Epigenetic Studies: As an epigenetic modifier, it serves as a valuable tool for investigating gene regulation mechanisms.
Introduction to Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1) and Epigenetic Targeting

Role of Lysine-Specific Demethylase 1 in Epigenetic Regulation and Disease Pathogenesis

Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1), also designated Lysine Demethylase 1A, is a flavin adenine dinucleotide-dependent amine oxidase that catalyzes the removal of mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This enzymatic activity positions Lysine-Specific Demethylase 1 as a critical regulator of chromatin architecture and gene expression. Demethylation of H3K4, a mark associated with transcriptional activation, represses gene expression. Conversely, demethylation of H3K9, linked to transcriptional repression, can activate specific genes [1] [5]. Beyond histones, Lysine-Specific Demethylase 1 demethylates non-histone proteins, including transcription factors (e.g., tumor suppressor p53) and signaling molecules (e.g., hypoxia-inducible factor 1-alpha), thereby influencing their stability and function [1] [7] [9].

Lysine-Specific Demethylase 1 functions within multiprotein complexes that dictate its substrate specificity and cellular impact. Key complexes include:

  • Corepressor of RE1-Silencing Transcription factor Complex: This complex facilitates Lysine-Specific Demethylase 1 targeting to nucleosomes and enhances H3K4 demethylation, leading to transcriptional repression [1] [5].
  • Nucleosome Remodeling and Deacetylase Complex: Association with this complex links Lysine-Specific Demethylase 1 activity to chromatin remodeling and deacetylation, crucial for developmental gene silencing and suppression of metastasis [1] [5].
  • Androgen Receptor Complex: Lysine-Specific Demethylase 1 acts as a coactivator for androgen receptor-dependent transcription, primarily through H3K9 demethylation [1].

Table 1: Lysine-Specific Demethylase 1 Substrates and Functional Consequences

Substrate TypeSpecific TargetModification RemovedPrimary Functional ConsequenceAssociated Cellular Process
HistoneH3K4me1/me2Transcriptional RepressionCell Differentiation, Stemness
HistoneH3K9me1/me2Transcriptional Activation (context-dependent)Androgen Signaling, Hypoxia Response
Non-Histone ProteinHypoxia-inducible factor 1-alphame1 (K32, K391)Protein StabilizationAngiogenesis, Tumor Growth
Non-Histone ProteinReceptor-associated coiled-coil protein-1me1 (K271)Inhibition of Hypoxia-inducible factor 1-alpha degradationHypoxia Adaptation
Non-Histone Proteinp53me1Altered Transcriptional ActivityDNA Damage Response, Apoptosis

Dysregulation of Lysine-Specific Demethylase 1 expression or activity is a hallmark of numerous pathologies. Overexpression is frequently observed in diverse cancers (e.g., acute myeloid leukemia, breast, ovarian, prostate, liver, bladder, lung, colorectal), neuroblastoma, and Ewing's sarcoma. This overexpression often correlates with advanced disease stage, high tumor grade, and poor patient prognosis [1] [10] [3]. Mechanistically, elevated Lysine-Specific Demethylase 1 promotes oncogenesis by repressing tumor suppressor genes, activating pro-oncogenic pathways (e.g., stabilizing Hypoxia-inducible factor 1-alpha to enhance tumor adaptation to hypoxia), maintaining cancer stem cell properties, and facilitating epithelial-to-mesenchymal transition [1] [3]. Lysine-Specific Demethylase 1 also plays significant roles in non-cancerous diseases, including modulating inflammation in conditions like mastitis and viral infections (e.g., Hepatitis C Virus), and repressing fetal hemoglobin expression in sickle cell disease [9] [7] [4].

Rationale for Lysine-Specific Demethylase 1 Inhibition in Therapeutic and Research Contexts

The pervasive involvement of Lysine-Specific Demethylase 1 in disease pathogenesis, particularly cancer and hemoglobinopathies, establishes it as a compelling target for therapeutic intervention. Pharmacological inhibition aims to reverse aberrant epigenetic silencing or activation caused by Lysine-Specific Demethylase 1 overactivity. Key rationales include:

  • Reactivation of Silenced Tumor Suppressors: Inhibiting Lysine-Specific Demethylase 1's H3K4 demethylase activity leads to increased H3K4 methylation at promoters of genes abnormally silenced in cancer, potentially restoring their expression and anti-tumor functions [1] [10].
  • Disruption of Oncogenic Signaling: Inhibition can destabilize key oncogenic drivers like Hypoxia-inducible factor 1-alpha by preventing Lysine-Specific Demethylase 1-mediated demethylation that blocks their proteasomal degradation, thereby impairing tumor adaptation and growth [1].
  • Modulation of Immune Responses: Lysine-Specific Demethylase 1 inhibition can influence tumor immunogenicity and the tumor microenvironment. It may enhance antigen presentation, reduce immunosuppressive factors, and potentially overcome resistance to immune checkpoint blockade therapies [3]. Furthermore, in non-cancer contexts, inhibition can suppress pro-inflammatory cytokine production (e.g., Tumor Necrosis Factor-alpha, Interleukin 6, Interleukin 1 beta) by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signaling [9].
  • Induction of Fetal Hemoglobin: In sickle cell disease, Lysine-Specific Demethylase 1 represses γ-globin gene expression. Its inhibition reactivates fetal hemoglobin production, which disrupts sickle hemoglobin polymerization, offering a disease-modifying approach [4].
  • Probing Epigenetic Mechanisms: Selective inhibitors serve as indispensable chemical tools to dissect the nuanced biological functions of Lysine-Specific Demethylase 1 in development, differentiation, and disease, beyond what genetic knockdowns can reveal, particularly concerning acute and catalytic effects [4] [5] [10].

Emergence of RN-1 (Dihydrochloride) as a Tool Compound in Epigenetics

Early Lysine-Specific Demethylase 1 inhibitors, like the monoamine oxidase inhibitor tranylcypromine, suffered from limited potency and significant off-target effects against monoamine oxidase A and monoamine oxidase B, hindering their utility for specific mechanistic studies and therapeutic development [4] [6]. The discovery and characterization of RN-1 represented a significant advancement in the field of epigenetic chemical probes. RN-1 (1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride) is a tranylcypromine analogue designed for enhanced selectivity and potency [2] [6].

Its key characteristics as a tool compound include:

  • High Potency: RN-1 dihydrochloride exhibits potent inhibition of Lysine-Specific Demethylase 1 enzymatic activity, with half-maximal inhibitory concentration values consistently reported around 70 nanomolar in biochemical assays [2] [6] [4].
  • Improved Selectivity: Crucially, RN-1 dihydrochloride shows markedly reduced activity against monoamine oxidases. Its half-maximal inhibitory concentration for monoamine oxidase A (0.51 micromolar) is approximately 7-fold higher than for Lysine-Specific Demethylase 1, and for monoamine oxidase B (2.79 micromolar) is approximately 40-fold higher. This selectivity profile significantly reduces confounding effects related to monoamine oxidase inhibition compared to earlier compounds like tranylcypromine [2] [6].
  • Irreversible Mechanism: Like tranylcypromine, RN-1 dihydrochloride acts as an irreversible inhibitor. It forms a covalent adduct with the flavin adenine dinucleotide cofactor within the Lysine-Specific Demethylase 1 catalytic pocket, leading to prolonged inactivation of the enzyme [5] [6].
  • Cellular and In Vivo Activity: RN-1 dihydrochloride effectively modulates cellular Lysine-Specific Demethylase 1 function, evidenced by increasing global levels of its histone substrates (H3K4me2 and H3K9me2) and altering gene expression profiles. Importantly, its properties allow for in vivo use, including demonstrated brain penetrance following systemic administration, facilitating research in neurological contexts [6] [4].

RN-1 dihydrochloride's combination of potency, selectivity, and cellular efficacy has established it as a preferred chemical probe over first-generation inhibitors for investigating Lysine-Specific Demethylase 1 biology across diverse research areas, from cancer and hematology to immunology and neuroscience.

Properties

Product Name

RN-1 (dihydrochloride)

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride

Molecular Formula

C23H31Cl2N3O2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m1../s1

InChI Key

WMHAFZOOUBPQRX-ZZYOSWMOSA-N

SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.